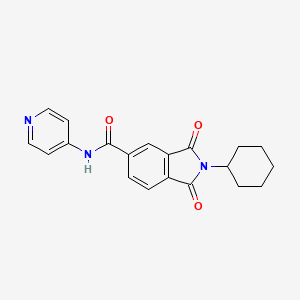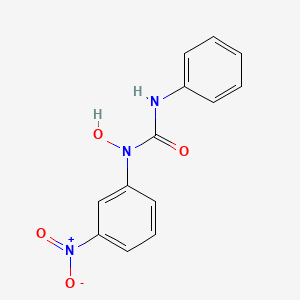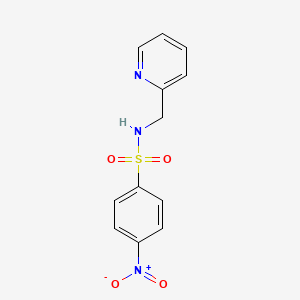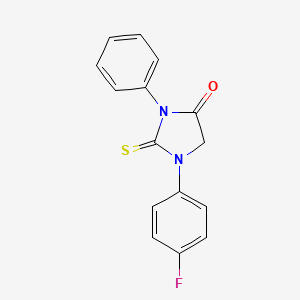
2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide, commonly known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-1189 belongs to the class of isoindolinecarboxamides and has been studied for its ability to modulate various biological pathways.
作用机制
CPI-1189 exerts its therapeutic effects by modulating various biological pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases. Additionally, CPI-1189 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Activation of the AMPK pathway has been shown to have beneficial effects in various diseases such as diabetes and cancer.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. Studies have shown that CPI-1189 can reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Additionally, CPI-1189 has been shown to reduce the levels of various inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). CPI-1189 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
CPI-1189 has several advantages for lab experiments. It is readily available in pure form and can be synthesized in large quantities. Additionally, CPI-1189 has been extensively studied for its pharmacological properties, making it a well-characterized compound for scientific research. However, CPI-1189 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, CPI-1189 has not been extensively studied for its toxicity profile, which can limit its use in in vivo experiments.
未来方向
There are several future directions for the research on CPI-1189. One potential direction is to study its efficacy in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of CPI-1189. Furthermore, studies are needed to investigate the toxicity profile of CPI-1189 and its potential side effects. Overall, CPI-1189 has significant potential as a therapeutic agent for various diseases and warrants further investigation.
合成方法
The synthesis of CPI-1189 involves a multistep process that includes the reaction of 4-cyanopyridine with cyclohexylamine to form N-cyclohexyl-4-pyridinamine. This intermediate is then reacted with phthalic anhydride to obtain 2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide. The synthesis of CPI-1189 has been optimized to improve its yield and purity, making it commercially viable for scientific research.
科学研究应用
CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPI-1189 has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CPI-1189 has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-cyclohexyl-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-14-8-10-21-11-9-14)13-6-7-16-17(12-13)20(26)23(19(16)25)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTAAKCXVVNNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)

![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)

![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
